REACTION_CXSMILES
|
C([O:4][C:5]1[C:14](=[O:15])[C:13]2[C:8](=[C:9]([Br:16])[CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)(=O)C.[OH-].[K+]>CO>[Br:16][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:8]=1[N:7]([CH3:17])[CH:6]=[C:5]([OH:4])[C:14]2=[O:15] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
was then partitioned between dichloromethane and brine
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with dichloromethane for several times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was then absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by automatic silica gel column chromatography (Combiflash RF)
|
Type
|
WASH
|
Details
|
eluting with MeOH/dichloromethane (0-5%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2C(C(=CN(C12)C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.24 mmol | |
AMOUNT: MASS | 2.47 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |